Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
Overview
Description
Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate is a chemical compound with the molecular formula C₁₀H₁₂ClNO₃. It is a derivative of pyrrole, a five-membered aromatic heterocycle containing nitrogen. This compound is known for its applications in organic synthesis and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate typically involves the reaction of 1-methyl-1H-pyrrole-2-carboxylic acid with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the exothermic nature of the reaction. The resulting intermediate is then esterified using methanol and a catalyst like sulfuric acid to yield the final product .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. Continuous flow reactors may be employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions
Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate undergoes various chemical reactions, including:
Nucleophilic substitution: The chloroacetyl group can be substituted by nucleophiles such as amines or thiols.
Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation and Reduction: The compound can undergo oxidation to form more complex derivatives or reduction to modify the functional groups.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like primary or secondary amines, thiols, and alcohols in the presence of a base such as sodium hydroxide or potassium carbonate.
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Nucleophilic substitution: Formation of amides, thioesters, or ethers.
Hydrolysis: Formation of 5-(Chloroacetyl)-1-methyl-1H-pyrrole-2-carboxylic acid.
Oxidation and Reduction: Formation of various oxidized or reduced derivatives depending on the specific reagents and conditions used.
Scientific Research Applications
Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its ability to interact with biological targets.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The chloroacetyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modification of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl [5-(Bromoacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
- Methyl [5-(Iodoacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
- Methyl [5-(Fluoroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate
Uniqueness
Methyl [5-(Chloroacetyl)-1-methyl-1H-pyrrol-2-yl]acetate is unique due to the presence of the chloroacetyl group, which imparts distinct reactivity and biological activity compared to its bromo, iodo, and fluoro analogs. The chloroacetyl group is more reactive towards nucleophiles, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.
Properties
IUPAC Name |
methyl 2-[5-(2-chloroacetyl)-1-methylpyrrol-2-yl]acetate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12ClNO3/c1-12-7(5-10(14)15-2)3-4-8(12)9(13)6-11/h3-4H,5-6H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXLPQAQSEJUUGN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC=C1C(=O)CCl)CC(=O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClNO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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